1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine
Description
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-phenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-22-16-8-7-15(18)11-17(16)23(20,21)19-10-9-14(12-19)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRSDYQXPIEEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative.
Fluorination and Methoxylation: The 5-fluoro-2-methoxyphenyl moiety can be synthesized separately and then attached to the pyrrolidine ring through a coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated and sulfonylated compounds on biological systems.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can affect its binding affinity to target proteins.
Comparison with Similar Compounds
1-((4-Nitrophenyl)sulfonyl)-3-phenylpyrrolidine
2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine (CAS 2034322-73-9)
- Key Differences : Features a 3,4-dimethoxyphenyl sulfonyl group and a pyrazine-oxygen linker.
- Applications : The additional methoxy groups enhance solubility but may increase susceptibility to oxidative metabolism .
Functional Derivatives with Altered Pyrrolidine Substituents
Trans-2-methyl-1-((4-nitrophenyl)sulfonyl)-4-phenylpyrrolidine
- Key Differences : Incorporates a methyl group at position 2 and a phenyl group at position 4, altering steric hindrance.
- Stereochemical Outcomes : Exhibits a 6:1 enantiomer ratio due to BF3-induced stereoselective methylation, contrasting with the unsubstituted parent compound’s simpler stereochemical profile .
4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole (CAS 2034285-21-5)
- Bioactivity Implications : The isoxazole moiety may enhance binding to enzymes like cyclooxygenase-2 (COX-2), a feature absent in the fluoro-methoxy analog .
Mechanistic and Functional Insights
- Sulfonyl Group Impact: The sulfonyl moiety in all analogs facilitates hydrogen bonding and π-stacking interactions, critical for receptor binding (e.g., cannabinoid CB2 ligands in share similar sulfonamide pharmacophores) .
- Fluoro vs. Nitro Groups : The 5-fluoro substituent in the target compound improves metabolic resistance compared to nitro-containing analogs, which are prone to reduction in vivo .
- Methoxy Group Role : The 2-methoxy group in the target compound enhances solubility and modulates electronic effects, contrasting with the purely electron-deficient 4-nitrophenyl group .
Biological Activity
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular structure contributes to its biological properties, particularly in targeting specific receptors or pathways in biological systems.
Research indicates that this compound may exert its effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood and cognition.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, the compound has shown promising results against various bacterial strains, indicating a potential application as an antibiotic.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be further developed into a therapeutic agent for bacterial infections.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Specifically, it has been tested against:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating a strong potential for further development.
| Cell Line | IC50 (µM) | Standard Drug (IC50 µM) |
|---|---|---|
| MCF-7 | 10 | Doxorubicin (15) |
| A549 | 12 | Cisplatin (18) |
Case Studies
A notable case study involved the administration of the compound in a murine model of cancer. The results showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Q & A
Q. What established synthetic routes are available for 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-phenylpyrrolidine?
- Methodological Answer : The compound can be synthesized via sulfonylation of 3-phenylpyrrolidine using 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). A stepwise approach involves:
Sulfonylation : React 3-phenylpyrrolidine with the sulfonyl chloride derivative in anhydrous dichloromethane at 0–5°C for 2–4 hours .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Similar protocols for sulfonylated pyrrolidine derivatives highlight the importance of controlled temperature to avoid side reactions like hydrolysis of the sulfonyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-5 of the phenyl ring) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion at m/z 376.1024 for C₁₇H₁₇FNO₃S) .
- FT-IR : Detects sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization : Grow crystals via slow evaporation of a saturated ethanol solution.
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : Solve structures with SHELX-97; anisotropic displacement parameters refine non-H atoms.
For related fluorophenyl-sulfonyl compounds, bond angles and torsional parameters reveal steric effects between the sulfonyl group and phenyl rings .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria of the sulfonyl group) by acquiring spectra at −40°C to slow conformational changes .
- 2D Experiments : Use NOESY or ROESY to confirm spatial proximity of protons (e.g., between pyrrolidine H-2 and methoxy groups) .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 5-fluoro-2-methoxyphenyl derivatives) to validate shifts .
Q. What strategies optimize reaction conditions for higher yield in large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Replace dichloromethane with THF or acetonitrile to improve solubility of intermediates .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency.
- In Situ Monitoring : Use HPLC-MS to track reaction progress and identify byproducts (e.g., sulfonic acid formation due to moisture) .
Q. What computational methods are suitable for studying non-covalent interactions (e.g., π-stacking) in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, highlighting electron-deficient regions (fluorophenyl ring) .
- Molecular Dynamics (MD) : Simulate packing behavior in crystal lattices to predict π-π interactions between phenyl groups (distance ~3.8–4.2 Å) .
Q. How are stereochemical challenges addressed during synthesis (e.g., racemization at the pyrrolidine center)?
- Methodological Answer :
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., (R)-BINOL) to control configuration during sulfonylation .
- Low-Temperature Quenching : Halt reactions at −20°C to minimize epimerization post-sulfonylation .
Q. How is purity validated in complex reaction mixtures containing fluorinated byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
